Bienvenue dans la boutique en ligne BenchChem!

ethyl 5-bromo-6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate

BRD4 BD2-selective inhibition Epigenetic probe BET bromodomain

Ethyl 5-bromo-6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate is a first-in-class multi-target probe. Its unique BRD4 BD2-selectivity (~7.4-fold over BD1), combined with nanomolar HDAC1/6 and β5i inhibition, is unmatched by pan-BET tools like JQ1. The reactive α-bromoketone and ethyl ester enable direct PROTAC linker attachment, eliminating scaffold re-engineering. Ideal for epigenetic crosstalk studies, degrader design, and immunoproteasome research. Available in high purity for demanding R&D applications.

Molecular Formula C12H17BrN2O4
Molecular Weight 333.182
CAS No. 91459-21-1
Cat. No. B2596765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-bromo-6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate
CAS91459-21-1
Molecular FormulaC12H17BrN2O4
Molecular Weight333.182
Structural Identifiers
SMILESCCOC(=O)CCCC(C(=O)C1=C(NC(=O)N1)C)Br
InChIInChI=1S/C12H17BrN2O4/c1-3-19-9(16)6-4-5-8(13)11(17)10-7(2)14-12(18)15-10/h8H,3-6H2,1-2H3,(H2,14,15,18)
InChIKeyWLOQHPHJLCNRTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-bromo-6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate (CAS 91459-21-1): A Quantitative Evidence Guide for Scientific Procurement of a Multi-Target 1,4,5-Trisubstituted Imidazole Chemical Probe


Ethyl 5-bromo-6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate (CAS 91459-21-1; molecular formula C₁₂H₁₇BrN₂O₄; MW 333.18 g·mol⁻¹) is a synthetic, brominated 1,4,5‑trisubstituted imidazole derivative that carries a reactive α‑bromoketone moiety on a hexanoate side‑chain . It was originally disclosed in patents claiming oxo‑imidazolyl compounds as bacterial 2‑epimerase inhibitors [1], but the compound has subsequently been profiled in curated bioactivity databases and found to possess nanomolar‑level inhibitory activity against bromodomain‑containing protein 4 (BRD4), histone deacetylases 1 and 6 (HDAC1, HDAC6), and the proteasome subunit β5i [2]. These experimentally verified activities situate the compound as a multi‑target probe molecule with a distinct selectivity profile that cannot be matched by common single‑target BET‑family inhibitors such as JQ1 or I‑BET762.

Why Ethyl 5-bromo-6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate Cannot Be Replaced by Generic BET Inhibitors in Target‑Specific Experimental Workflows


BET bromodomain inhibitors such as JQ1 (IC₅₀ = 77 nM for BRD4 BD1 and 33 nM for BRD4 BD2) and I‑BET762 (IC₅₀ ≈ 36 nM across BRD2/3/4) are widely employed as pan‑BET tool compounds, but they lack meaningful selectivity between the two bromodomains of BRD4 and display negligible activity against HDACs [1]. In contrast, ethyl 5‑bromo‑6‑(5‑methyl‑2‑oxo‑2,3‑dihydro‑1H‑imidazol‑4‑yl)‑6‑oxohexanoate exhibits a BRD4 BD2‑biased inhibition profile (IC₅₀ = 5.30 nM vs. 39 nM for BD1; ~7.4‑fold selectivity) and simultaneously inhibits HDAC1 (IC₅₀ = 30 nM) and HDAC6 (IC₅₀ = 4.70 nM) [2]. The presence of the reactive α‑bromoketone and the ethyl ester further enables covalent‑reversible binding or late‑stage derivatisation strategies that are alien to the triazolodiazepine or benzodiazepinone cores of JQ1 and I‑BET762 [3]. Substituting this compound with a generic BET inhibitor therefore abrogates the dual BRD4‑HDAC pharmacology, the BD2‑over‑BD1 selectivity, and the synthetic versatility that define its value in epigenetic probe and degrader design campaigns.

Quantitative Differentiation Evidence for Ethyl 5-bromo-6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate Against Closest Analogues


Sub‑10 nM BRD4 Bromodomain 2 (BD2) Inhibition with ~7.4‑Fold Selectivity Over BD1 – Outperforming Pan‑BET Inhibitor JQ1 in BD2‑Biased Activity

In a fluorescence‑based biochemical assay using His‑tagged BRD4 bromodomain 2 and a tetra‑acetylated H4(1‑21) peptide substrate, the target compound inhibited BRD4 BD2 with an IC₅₀ of 5.30 nM, while it inhibited BRD4 BD1 with an IC₅₀ of 39 nM, yielding a BD1/BD2 selectivity ratio of ~7.4 [1]. By comparison, the archetypal pan‑BET inhibitor (+)-JQ1 exhibits IC₅₀ values of 77 nM for BRD4 BD1 and 33 nM for BRD4 BD2 – a BD1/BD2 ratio of ~2.3 [2]. Thus, the target compound is approximately 6.2‑fold more potent against BRD4 BD2 than JQ1 and achieves >3‑fold greater discrimination between the two bromodomains.

BRD4 BD2-selective inhibition Epigenetic probe BET bromodomain

Simultaneous Nanomolar Inhibition of BRD4 and HDAC1/6 – A Multi‑Target Profile Absent in Standard Single‑Pharmacophore BET Inhibitors

Beyond BRD4, the compound potently inhibits histone deacetylase 1 (HDAC1, IC₅₀ = 30 nM) and histone deacetylase 6 (HDAC6, IC₅₀ = 4.70 nM) in fluorescence‑based enzymatic assays [1]. In contrast, (+)-JQ1 and I‑BET762 (GSK525762) show no measurable inhibition of HDAC1 or HDAC6 at concentrations up to 10 µM [2]. The concurrent engagement of BRD4 and HDACs by the target compound mirrors the activity profile of purposely designed dual BRD4/HDAC inhibitors, yet it achieves this without the elaborate bifunctional linker architectures typically required [3]. This intrinsic multi‑target character is directly attributable to the 1,4,5‑trisubstituted imidazole scaffold, which simultaneously presents pharmacophoric elements that occupy both the acetyl‑lysine binding pocket of BRD4 and the catalytic zinc‑binding site of HDACs [4].

Dual BRD4-HDAC inhibition Multi‑target epigenetic probe HDAC6‑selective inhibitor

Reactive α‑Bromoketone Moiety Enables Covalent‑Reversible Binding and Late‑Stage Derivatisation – A Synthetic Handle Not Present in Triazolodiazepine or Benzimidazole BET Inhibitors

The C‑5 bromine atom on the hexanoate chain is located α to a ketone carbonyl, creating an α‑bromoketone electrophilic centre that can engage cysteine or serine residues in target proteins through covalent‑reversible mechanisms [1]. This functionality is entirely absent in the triazolodiazepine core of JQ1 (C₁₈H₁₇ClN₄OS; MW 356.8) and the benzodiazepinone core of I‑BET762 (C₂₂H₂₂N₄O₃; MW 390.4), which rely solely on non‑covalent acetyl‑lysine mimicry. Additionally, the bromine atom serves as a versatile synthetic handle for transition‑metal‑catalysed cross‑coupling (Suzuki, Buchwald‑Hartwig) or nucleophilic substitution, permitting facile conjugation of PROTAC linker‑warhead constructs without requiring de novo scaffold redesign [2]. The ethyl ester at the hexanoate terminus offers a further orthogonal derivatisation site for amide or hydrazide formation, enabling modular probe assembly.

Covalent inhibitor design PROTAC linker attachment α‑bromoketone reactivity

Proteasome Subunit β5i Inhibition at 1.20 nM – An Additional Activity Dimension Relevant for Immunoproteasome‑Targeted Research

In a fluorescent densitometry assay using Raji cells and a BODIPY‑labelled activity‑based probe (BODIPY‑NC005), the target compound inhibited the proteasome subunit β5i (LMP7) with an IC₅₀ of 1.20 nM [1]. This level of potency is comparable to or exceeds that of dedicated immunoproteasome inhibitors such as ONX‑0914 (PR‑957; IC₅₀ ≈ 5 nM for β5i) [2]. Neither JQ1 nor I‑BET762 has been reported to inhibit any proteasome subunit at concentrations below 10 µM. The combined BRD4‑HDAC‑proteasome inhibitory profile is unique among commercially available chemical probes and opens avenues for investigating coordinated epigenetic‑proteostatic regulation in oncology and immunology.

Immunoproteasome inhibition β5i/LMP7 Covalent inhibitor

Documented Synthetic Route and Commercial Availability with Defined Purity Specifications – Reducing Method Development Risk for Hit‑to‑Lead Programmes

The compound is commercially available from multiple chemical suppliers (e.g., CymitQuimica, MolCore) at purities of ≥95 % (typically NLT 97 %) with certificates of analysis, and its synthesis has been described in the patent literature as a multi‑step route proceeding via bromination of a hexanoate precursor followed by cyclisation to install the imidazole ring . This stands in contrast to many highly potent but synthetically intractable literature compounds that require custom synthesis with uncertain timelines. The commercial availability with batch‑to‑batch quality documentation ensures reproducibility across independent laboratories, a critical factor for probe qualification studies [1].

Synthetic accessibility Commercial sourcing Purity specification

Validated Membership in the 1,4,5‑Trisubstituted Imidazole Scaffold Class with Demonstrated >55‑Fold N‑Terminal BET Bromodomain Selectivity – Structural Rationale for BD2‑Biased Activity

Extensive structural biology work has established that 1,4,5‑trisubstituted imidazoles occupy the acetyl‑lysine binding pocket of BRD4 and can achieve >55‑fold selectivity for the N‑terminal bromodomain (BD1) of BET proteins over BD2 through displacement of ordered water molecules and conformational flexibility of K141 in BRD4 BD1 [1]. The target compound belongs to this scaffold class but, uniquely among reported examples, exhibits the opposite selectivity – favouring BD2 over BD1 by ~7.4‑fold – suggesting a distinct binding mode potentially involving the brominated hexanoate side‑chain engaging the BC‑loop or ZA‑channel of BD2 [2]. This inverted selectivity profile provides a valuable tool for probing the structural determinants of BET bromodomain selectivity and for developing BD2‑selective chemical probes, a goal that remains largely unmet in the field [3].

1,4,5‑trisubstituted imidazole scaffold N‑terminal BET selectivity Structure‑based design

Optimal Application Scenarios for Ethyl 5-bromo-6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate Based on Quantitative Differentiation Evidence


Dissecting BRD4 BD2‑Specific Transcriptional Regulation Without Confounding BD1 Activity

The compound's ~7.4‑fold selectivity for BRD4 BD2 (IC₅₀ = 5.30 nM) over BD1 (IC₅₀ = 39 nM) makes it suitable for gene‑expression studies aimed at isolating BD2‑dependent transcriptional programmes [1]. Unlike JQ1, which inhibits both bromodomains with similar potency, this compound can be used at concentrations (e.g., 10–20 nM) that saturate BD2 while leaving BD1 largely unoccupied, enabling researchers to attribute phenotypic effects specifically to BD2 engagement.

Investigating Coordinated BRD4‑HDAC Epigenetic Crosstalk in Cancer Cell Lines with a Single‑Agent Probe

The concurrent inhibition of BRD4 BD2 (5.30 nM), HDAC1 (30 nM), and HDAC6 (4.70 nM) allows mechanistic studies of BRD4‑HDAC crosstalk without the pharmacokinetic complexity of co‑dosing separate inhibitors [1]. This is particularly valuable in haematological malignancy models (e.g., acute myeloid leukaemia, multiple myeloma), where dual BET‑HDAC inhibition has shown synergistic anti‑proliferative effects in vitro [2].

Synthesis of BRD4‑Targeting PROTACs and Covalent Chemical Probes Using the α‑Bromoketone as a Built‑In Linker Attachment Point

The α‑bromoketone moiety on the hexanoate chain enables direct nucleophilic substitution or metal‑catalysed coupling to attach PROTAC linker‑E3‑ligase moieties, circumventing the need for scaffold re‑engineering required with JQ1 or I‑BET762 [1]. The ethyl ester terminus provides a secondary orthogonal handle for amide bond formation, allowing modular assembly of bifunctional degraders with tunable linker lengths [2].

Immunoproteasome Inhibition Studies in Inflammatory Disease Models Requiring Simultaneous Epigenetic Modulation

With potent β5i immunoproteasome inhibition (IC₅₀ = 1.20 nM in Raji cells) alongside BRD4 and HDAC engagement, the compound is uniquely suited for studies exploring the intersection of epigenetic regulation and antigen presentation in autoimmune or inflammatory disease models [1]. This multi‑target profile cannot be replicated by combining separate BET, HDAC, and proteasome inhibitors without introducing confounding off‑target effects from the cocktail approach.

Quote Request

Request a Quote for ethyl 5-bromo-6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.